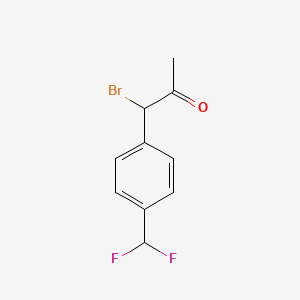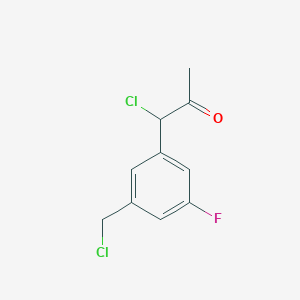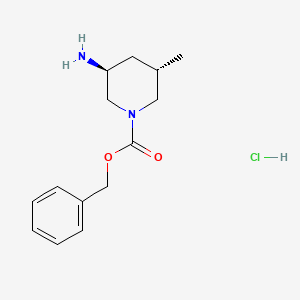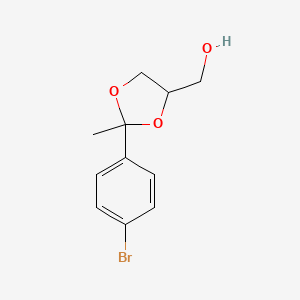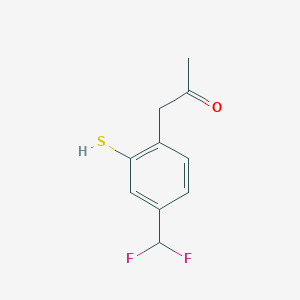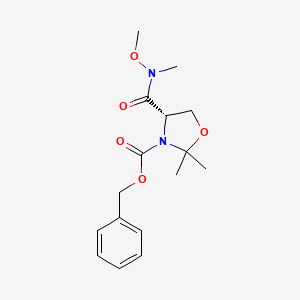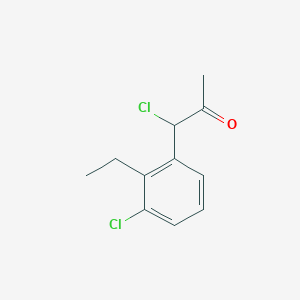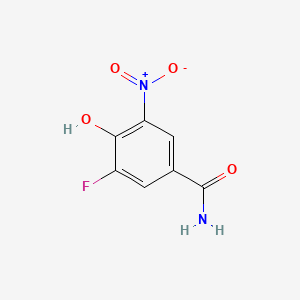![molecular formula C17H19BO2 B14043876 1,3,2-Dioxaborinane,2-[1,1'-biphenyl]-3-yl-5,5-dimethyl-](/img/structure/B14043876.png)
1,3,2-Dioxaborinane,2-[1,1'-biphenyl]-3-yl-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- is a cyclic boron ester with a unique structure that includes a biphenyl group and two methyl groups attached to the dioxaborinane ring
Preparation Methods
The synthesis of 1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- typically involves the reaction of boronic acids with diols. One common method is the condensation of 2-[1,1’-biphenyl]-3-ylboronic acid with 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions.
Scientific Research Applications
1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing compounds.
Biology: This compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: It is investigated for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- involves its ability to form stable complexes with various molecules. The boron atom in the dioxaborinane ring can act as a Lewis acid, accepting electron pairs from donor molecules. This interaction can lead to the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for its applications in catalysis and drug delivery .
Comparison with Similar Compounds
1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- can be compared with other similar compounds, such as:
2,4-Disubstituted 1,3,2-Dioxaborinanes: These compounds have different substituents on the dioxaborinane ring, leading to variations in their chemical properties and reactivity.
1,3-Dioxanes: These compounds lack the boron atom and have different reactivity and stability profiles.
Boronates: These compounds have similar boron-oxygen bonds but differ in their overall structure and applications.
Properties
Molecular Formula |
C17H19BO2 |
|---|---|
Molecular Weight |
266.1 g/mol |
IUPAC Name |
5,5-dimethyl-2-(3-phenylphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C17H19BO2/c1-17(2)12-19-18(20-13-17)16-10-6-9-15(11-16)14-7-4-3-5-8-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
XDHPLKHTJJUWHB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


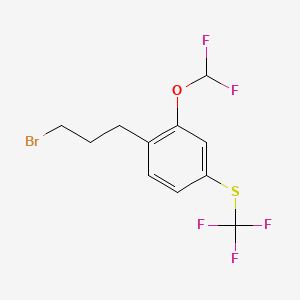
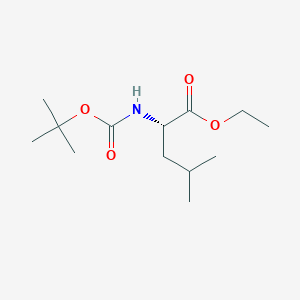
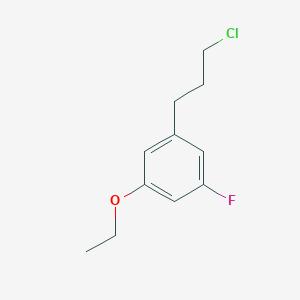
![7-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B14043812.png)
